2-Chlor-N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamid

Übersicht

Beschreibung

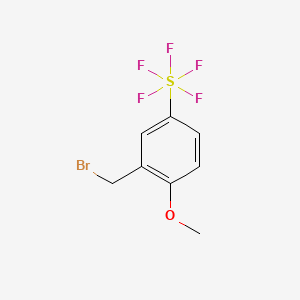

2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C12H12ClN3O2 and its molecular weight is 265.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Pyrazolderivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben Wirksamkeit gegen eine Reihe von Bakterienstämmen gezeigt, darunter Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Streptococcus pyogenes . Die fragliche Verbindung könnte möglicherweise synthetisiert und auf ihr antimikrobielles Potenzial hin untersucht werden, was einen neuen Weg für die Behandlung von Infektionskrankheiten eröffnet.

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Pyrazolderivaten machen sie zu Kandidaten für die Behandlung chronischer Entzündungskrankheiten. Indem sie wichtige entzündungsfördernde Signalwege hemmen, können diese Verbindungen Entzündungen reduzieren und Symptome lindern, die mit Erkrankungen wie Arthritis und Asthma verbunden sind .

Antitumor- und Antikrebs-Potenzial

Pyrazolverbindungen haben sich im Bereich der Onkologie als vielversprechend erwiesen, mit potenziellen Anwendungen als Antitumormittel. Ihre Fähigkeit, die Proliferation von Krebszellen zu stören und Apoptose zu induzieren, macht sie wertvoll für die Entwicklung neuer Krebstherapien .

Antidiabetische Aktivität

Forschungen haben gezeigt, dass Pyrazolderivate eine antidiabetische Aktivität aufweisen können, was sie zu potenziellen therapeutischen Mitteln für die Behandlung von Diabetes macht. Sie können wirken, indem sie die Insulinausschüttung modulieren oder die Insulinsensitivität verbessern .

Antivirelle Anwendungen

Die strukturelle Flexibilität von Pyrazolderivaten ermöglicht es, sie für antivirale Anwendungen anzupassen. Sie können so konzipiert werden, dass sie spezifische virale Enzyme oder Prozesse angreifen, was eine Strategie zur Bekämpfung von Virusinfektionen bietet .

Neuroprotektive Effekte

Einige Pyrazolderivate haben sich als neuroprotektiv erwiesen, was bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit von Vorteil sein könnte. Sie können wirken, indem sie Enzyme wie Cholinesterase hemmen, die mit neurologischen Störungen in Verbindung stehen .

Antimalaria- und Antileishmanien-Aktivitäten

Pyrazolderivate wurden auf ihre Wirksamkeit gegen parasitäre Krankheiten wie Malaria und Leishmaniose untersucht. Diese Verbindungen könnten als Grundlage für die Entwicklung neuer Antiparasitika dienen, um den Bedarf an wirksameren Behandlungen gegen diese Krankheiten zu decken .

Analgetische Eigenschaften

Die analgetischen Eigenschaften von Pyrazolderivaten machen sie zu potenziellen Kandidaten für die Schmerzbehandlung. Sie könnten eine Alternative zu herkömmlichen Schmerzmitteln bieten, möglicherweise mit weniger Nebenwirkungen .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a variety of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of enzymes like ache . This inhibition can affect normal nerve pulse transmission, leading to significant behavioral changes and movement impairment .

Biochemical Pathways

Related compounds have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Similar compounds have been found to cause a dose-dependent increase in malondialdehyde (mda) concentration, a common biomarker for cellular oxidative injury .

Eigenschaften

IUPAC Name |

2-chloro-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-8(13)12(18)14-10-7-11(17)16(15-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWBUNELMUFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156740 | |

| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365962-79-3 | |

| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1455944.png)

![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)